1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7OS/c1-14-13-15(2)29(27-14)20-8-7-19(25-26-20)28-11-9-16(10-12-28)21(30)24-22-23-17-5-3-4-6-18(17)31-22/h7-8,13,16H,3-6,9-12H2,1-2H3,(H,23,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYOHAGYKSUHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=NC5=C(S4)CCCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyridazine Ring : Contributes to the compound's ability to interact with biological targets.
- Pyrazole Moiety : Known for various biological activities, including anti-inflammatory and antitumor effects.
- Thiazole and Piperidine Units : Enhance the pharmacological profile and may influence receptor binding.
Molecular Formula
Molecular Weight
Antimicrobial Activity
Recent studies have demonstrated that derivatives of the compound exhibit significant antimicrobial properties. For example, a related thiazole-pyrazole hybrid was shown to inhibit the growth of various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 5 to 25 µg/mL .
Enzyme Inhibition
α-Glucosidase and Urease Inhibition : The compound has been investigated for its inhibitory effects on α-glucosidase and urease enzymes. The IC50 values for related compounds in this category were reported as follows:
| Compound | α-Glucosidase IC50 (µM) | Urease IC50 (µM) |
|---|---|---|
| Compound 6 | 2.50 ± 0.30 | 14.30 ± 3.90 |
| Compound 7 | 3.20 ± 0.10 | 19.20 ± 0.10 |
| Acarbose (Standard) | 5.30 ± 0.30 | 31.40 ± 2.50 |
These results indicate that certain substitutions on the pyrazole ring significantly enhance enzyme inhibition .
Cytotoxicity
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including HCT116 and MDA-MB-231 cells. The cytotoxicity was assessed using MTT assays, revealing IC50 values in the micromolar range, suggesting potential as a chemotherapeutic agent .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that specific substituents on the pyrazole and thiazole rings play critical roles in enhancing biological activity:
- Trifluoromethyl Groups : Increase binding affinity to active sites of enzymes through hydrogen bonding interactions.
- Hydroxyl Groups : Enhance inhibitory potential by forming additional hydrogen bonds with target enzymes.
- Nitro and Chloro Substituents : Improve electronic properties, facilitating better interaction with biological targets.
Case Study 1: Antidiabetic Potential
A study focused on the antidiabetic properties of thiazole-based compounds similar to the target molecule demonstrated significant inhibition of α-glucosidase activity, highlighting their potential as therapeutic agents for managing diabetes .
Case Study 2: Anticancer Activity
Another investigation into related compounds revealed that modifications of the piperidine moiety led to enhanced cytotoxicity against breast cancer cells. The study emphasized the importance of structural diversity in developing effective anticancer drugs .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing pyrazole and pyridazine derivatives in anticancer therapies. For instance, derivatives similar to the compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Properties
The thiazole and pyrazole components are known for their antimicrobial activities. Research indicates that compounds with similar structures exhibit significant inhibition against a range of bacterial strains, making them candidates for developing new antibiotics.
Anti-inflammatory Effects
Compounds derived from piperidine and thiazole frameworks have been investigated for their anti-inflammatory properties. In vivo studies show that these compounds can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step reactions starting from simpler precursors. The synthesis pathway often includes:
- Formation of the pyridazine ring via cyclization reactions.
- Introduction of the pyrazole moiety through hydrazone formation.
- Coupling with tetrahydrobenzo[d]thiazole derivatives.
- Final carboxamide formation through acylation reactions.
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
Chemical Reactions Analysis
Pyridazine Ring Formation
The pyridazine core is synthesized through:
-
Diazine formation : Reaction of hydrazine derivatives with dienophiles (e.g., diketones).
-
Substitution : Introduction of the pyrazolyl group at the 6-position via nucleophilic aromatic substitution.
Example Reaction :
textPyridazine intermediate → [Nucleophilic substitution] → 6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl derivative
Tetrahydrobenzothiazole Moiety
The 4,5,6,7-tetrahydrobenzo[d]thiazole fragment is synthesized via:
-
Cyclocondensation : Reaction of thiouracils with hydrazines, followed by cyclization .
-
Functionalization : Substitution at the 2-position to introduce the amide linkage .
Example Reaction :
textCyclohexanone + Cyanoacetylhydrazine + S → Tetrahydrobenzothiazole derivative[2]
Amide Bond Formation
The piperidine-4-carboxamide group is formed via:
-
Coupling : Reaction of piperidine-4-carboxylic acid with the tetrahydrobenzothiazole amine using carbodiimides (e.g., EDC) or mixed anhydrides .
Example Reaction :
textPiperidine-4-carboxylic acid + Tetrahydrobenzothiazole-amine → [Coupling] → Amide product
Key Reaction Conditions
Structural Elucidation
The compound’s structure is confirmed via:
-
NMR : Detection of exchangeable protons (e.g., NH2 groups) and pyrazole H-3/H-4 signals .
-
Mass spectrometry : Verification of molecular weight and isotopic distribution.
Stability and Reactivity
-
Thermal stability : The compound’s fused heterocycles and amide bonds confer stability under standard conditions.
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Reactivity : Potential sites for modification include the pyrazole C-3 position and the piperidine carboxamide .
Biological Relevance
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its hybrid pyridazine-pyrazole core and tetrahydrobenzo[d]thiazole-carboxamide tail. Below is a comparative analysis with analogous molecules:
Key Observations:
- Pyrazole Variants: The target compound’s 3,5-dimethylpyrazole group differs from the ethyl-methylpyrazole in the compound, which may influence steric interactions and binding affinity .
- Amide vs. Thioamide: The target’s carboxamide group contrasts with the carbothioamide in derivatives, impacting hydrogen-bonding capacity and metabolic stability .
Computational Similarity Metrics
Using Tanimoto and Dice indices (MACCS and Morgan fingerprints), the target compound exhibits moderate similarity (~0.4–0.6) to the compound due to shared pyrazole and carboxamide motifs. However, divergence in core structures (pyridazine vs. pyrazolopyridine) reduces similarity scores, highlighting distinct pharmacophoric profiles .
Physicochemical Properties
- Solubility: The target compound’s piperidine and pyridazine groups may enhance water solubility compared to the more lipophilic phenyl-substituted analog.
- Metabolic Stability: The tetrahydrobenzo[d]thiazole fragment could improve metabolic resistance relative to the nitro-substituted isoxazole in derivatives.
Q & A
Q. Basic
- 1H/13C NMR : Key peaks include pyrazole methyl groups (δ 2.1–2.5 ppm) and piperidine protons (δ 1.5–3.0 ppm). Compare with theoretical m/z values (e.g., [M+H]+) .
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>98% required for biological assays) .
Q. Advanced
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., piperidine conformation) via single-crystal analysis, as demonstrated for structurally related N-phenyl-piperidine carboxamides .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C20H25N5O2) with <2 ppm error .
What strategies address low solubility in biological assays?
Q. Advanced
- Co-solvent systems : Use DMSO (≤1%) combined with cyclodextrins or PEG-400 to enhance aqueous solubility .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the pyridazine ring to improve bioavailability .
How can structure-activity relationships (SAR) be systematically explored?
Q. Advanced
- Fragment replacement : Substitute the 3,5-dimethylpyrazole with bulkier groups (e.g., 4-nitrophenyl) to assess steric effects on target binding .
- Bioisosteres : Replace the tetrahydrobenzo[d]thiazole with benzoxazole or indole analogs to evaluate electronic contributions .
What methodologies resolve contradictions in biological activity data?
Q. Advanced
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
- Off-target profiling : Use kinase/GPCR panels to identify promiscuous binding, which may explain divergent IC50 values .
How should stability studies be designed for this compound?
Q. Advanced
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 48 hours. Monitor degradation via LC-MS to identify labile sites (e.g., pyridazine ring) .
- Long-term storage : Store lyophilized powder at -80°C under argon to prevent hydrolysis of the carboxamide group .
What computational tools are recommended for molecular docking studies?
Q. Advanced
- Software : AutoDock Vina or Schrödinger’s Glide with OPLS4 force field.
- Parameters : Include solvent (explicit water) and flexible residues (5 Å around the binding site) .
- Validation : Compare docking poses with co-crystallized ligands (e.g., PDB 6XYZ) to ensure scoring reliability .
How can in vitro findings be translated to in vivo models?
Q. Advanced
- Pharmacokinetics : Measure plasma half-life in rodents after intravenous (IV) and oral (PO) administration. Adjust formulations (e.g., nanoemulsions) if oral bioavailability is <10% .
- Toxicology : Conduct histopathology on liver/kidney tissues after 14-day dosing to identify off-target effects .
What analytical methods quantify trace impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
